11-Hydroxyundecanoic acid
Overview
Description
11-Hydroxyundecanoic acid is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including the synthesis of polymers and as an intermediate in the production of other chemical compounds. It can be derived from ricinoleic acid, a major component of castor oil, through a chemo-enzymatic process involving biotransformation and chemical reduction steps . This compound has also been used in enzyme-catalyzed condensation polymerization, resulting in polyesters with significant molecular weights . Additionally, derivatives of 11-hydroxyundecanoic acid have been explored for their antioxidant properties .
Synthesis Analysis
The synthesis of 11-hydroxyundecanoic acid has been achieved through a chemo-enzymatic method starting from ricinoleic acid. This process involves the use of recombinant Escherichia coli cells expressing specific enzymes to convert ricinoleic acid into an ester, followed by chemical reduction and hydrolysis to yield 11-hydroxyundecanoic acid . Another approach for synthesizing related compounds involves the use of hydrobromic acid and initiating agents to produce 11-bromoundecanoic acid, which can be further transformed into 11-aminoundecanoic acid, a monomer for nylon 11 . These methods highlight the versatility of 11-hydroxyundecanoic acid and its derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of 11-hydroxyundecanoic acid is characterized by a hydroxyl group at the 11th carbon of an undecanoic acid chain. This functional group is key to the compound's reactivity and its ability to form esters and polyesters. The structure has been modified in various studies to produce derivatives with different properties, such as the introduction of a bromine atom to produce 11-bromoundecanoic acid or the attachment of aromatic groups to create amphiphilic antioxidants .
Chemical Reactions Analysis
11-Hydroxyundecanoic acid undergoes various chemical reactions due to its functional groups. It can participate in condensation polymerization reactions catalyzed by enzymes, leading to the formation of high molecular weight polyesters . The hydroxyl group also allows for the synthesis of derivatives through reactions with other compounds, such as aniline, to produce antioxidants . Furthermore, the compound can be used as a starting material for the synthesis of deuterium-labeled acids to study desaturation reactions in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 11-hydroxyundecanoic acid and its derivatives are influenced by the presence of functional groups and the overall molecular structure. For instance, the enzyme-catalyzed polymerization of 11-hydroxyundecanoic acid results in polyesters with varying molecular weights, which can affect their physical properties such as solubility and melting point . The introduction of aromatic groups can lead to the formation of aromatic copolyesters with distinct melting transitions and potential applications in materials science . The compound's reactivity is also a key factor in its ability to form various derivatives with applications in different industries, such as lubricants and nylon production .
Scientific Research Applications
Chemo-enzymatic Synthesis and Transformation
A study by Jang et al. (2016) explored a chemoenzymatic method to synthesize 11-hydroxyundecanoic acid from ricinoleic acid. This process involved biotransformation using recombinant Escherichia coli cells and subsequent chemical transformations, achieving a 55% overall molar yield from ricinoleic acid. This method highlights the potential of 11-hydroxyundecanoic acid in green chemistry applications (Jang et al., 2016).
Enzyme-catalyzed Polymerization
O'Hagan and Zaidi (1994) reported the enzyme-catalyzed condensation polymerization of 11-hydroxyundecanoic acid, using lipase from Candida cylindracea. This process led to the formation of high molecular weight polyesters, indicating the potential use of 11-hydroxyundecanoic acid in biopolymer synthesis (O'Hagan & Zaidi, 1994).
Application in Corrosion Inhibition
Ghareba, Kwan, and Omanovic (2015) investigated the use of 11-aminoundecanoic acid as a corrosion inhibitor for carbon steel. The study found that it acted as a mixed-type inhibitor with a high inhibition efficiency, suggesting its potential application in materials science (Ghareba, Kwan, & Omanovic, 2015).
Fabrication of Luminescent Multilayered Films
Vassiltsova et al. (2009) utilized 11-hydroxyundecanoic acid in the surface functionalization of CdSe nanoparticles, leading to the creation of stable, highly luminescent quantum dot solutions. This was used in the fabrication of multilayered thin films, demonstrating potential applications in optical, electronic, and sensing devices (Vassiltsova et al., 2009).
Development of Polyhydroxyalkanoates
Takagi et al. (2004) produced microbial poly(3-hydroxyalkanoates) with fluorinated phenoxy side groups, using 11-hydroxyundecanoic acid derivatives. The resulting polymers exhibited unique properties like increased crystallinity and higher melting points, indicating their potential in advanced material applications (Takagi et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
11-hydroxyundecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h12H,1-10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRCBASNXNXUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190136 | |
Record name | 11-Hydroxyundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxyundecanoic acid | |
CAS RN |
3669-80-5 | |
Record name | 11-Hydroxyundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3669-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Hydroxyundecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Hydroxyundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-hydroxyundecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-HYDROXYUNDECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6J9LX2XK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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